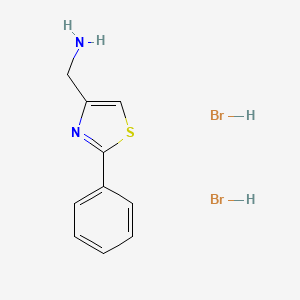
(2-Phenylthiazol-4-yl)methanamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylthiazol-4-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C10H12Br2N2S It is a derivative of thiazole, a nitrogen-containing heterocycle, and is characterized by the presence of a phenyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)methanamine dihydrobromide typically involves the reaction of 2-phenylthiazole with formaldehyde and ammonium bromide. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The general steps are as follows:
Formation of the intermediate: 2-Phenylthiazole is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate (2-Phenylthiazol-4-yl)methanol.
Amination: The intermediate is then treated with ammonium bromide under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Phenylthiazol-4-yl)methanamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
(2-Phenylthiazol-4-yl)methanamine dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is explored for its potential use as a fungicide or pesticide.
作用機序
The mechanism of action of (2-Phenylthiazol-4-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
(2-Phenylthiazol-4-yl)methanamine dihydrochloride: Similar structure but with different counterions.
(2-Phenylthiazol-4-yl)methanol: Lacks the amine group.
(2-Phenylthiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of the methanamine group.
Uniqueness
(2-Phenylthiazol-4-yl)methanamine dihydrobromide is unique due to its specific combination of a phenylthiazole core with a methanamine group and dihydrobromide counterions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2BrH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSRLRDPGQLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














